molecular formula C22H16Cl2N4O2 B11696625 N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11696625
M. Wt: 439.3 g/mol
InChI Key: AEJSKDMLWMWXEY-BRJLIKDPSA-N
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Description

N’-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C22H16Cl2N4O2 and a molecular weight of 439.304 g/mol . This compound is known for its unique structural features, which include a dichlorophenyl group, a methoxy-naphthyl group, and a pyrazole ring. It is primarily used in scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,3-dichlorobenzaldehyde with 3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and methoxy-naphthyl groups contribute to its potential as a versatile research tool and its ability to interact with various molecular targets.

Properties

Molecular Formula

C22H16Cl2N4O2

Molecular Weight

439.3 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H16Cl2N4O2/c1-30-19-10-9-13-5-2-3-7-15(13)20(19)17-11-18(27-26-17)22(29)28-25-12-14-6-4-8-16(23)21(14)24/h2-12H,1H3,(H,26,27)(H,28,29)/b25-12+

InChI Key

AEJSKDMLWMWXEY-BRJLIKDPSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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